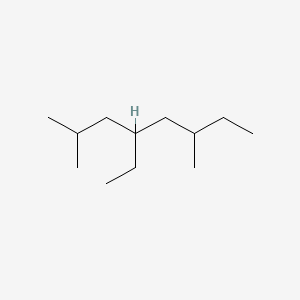
4-Ethyl-2,6-dimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,6-dimethyloctane is an organic compound with the chemical formula C12H26. It is a branched alkane, which means it is a hydrocarbon with a branched structure. This compound is a colorless liquid at room temperature and is insoluble in water but soluble in organic solvents such as alcohol, ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,6-dimethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of corresponding alkenes or alkynes. This process typically uses a metal catalyst such as palladium or platinum and is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,6-dimethyloctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding alcohols, ketones, or carboxylic acids, while reduction may yield alkanes or alkenes .
Scientific Research Applications
4-Ethyl-2,6-dimethyloctane has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and as a reference standard in analytical chemistry.
Biology: It is used in studies of lipid metabolism and as a component in the formulation of biological assays.
Medicine: It is used in the development of pharmaceuticals and as a solvent in drug formulation.
Industry: It is used as a solvent in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,6-dimethyloctane involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use. For example, in biological systems, it may interact with lipid-metabolizing enzymes, while in industrial applications, it may act as a solvent to facilitate chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-2,2-dimethyloctane
- 3-Ethyl-2,4,5-trimethylhexane
- 2,2,7-Trimethyloctane
- 3,5-Diethyloctane
- 3,4-Diethyloctane
Uniqueness
4-Ethyl-2,6-dimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. This branching can influence its boiling point, solubility, and reactivity compared to other similar compounds .
Properties
CAS No. |
62183-52-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,6-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-11(5)9-12(7-2)8-10(3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
JIOQMQLJPQDNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















